1-(3-{[1-(4-ETHOXYPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]AMINO}PROPYL)-4-PIPERIDINECARBOXAMIDE
Overview
Description
1-(3-{[1-(4-ETHOXYPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]AMINO}PROPYL)-4-PIPERIDINECARBOXAMIDE is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and material science. This compound features a unique structure that includes an ethoxyphenyl group, a dioxotetrahydropyrrol moiety, and a piperidinecarboxamide group, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-{[1-(4-ETHOXYPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]AMINO}PROPYL)-4-PIPERIDINECARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the ethoxyphenyl derivative, followed by the formation of the dioxotetrahydropyrrol intermediate. The final step involves the coupling of the intermediate with piperidinecarboxamide under specific reaction conditions, such as the use of catalysts and controlled temperatures .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1-(3-{[1-(4-ETHOXYPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]AMINO}PROPYL)-4-PIPERIDINECARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the ethoxyphenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
1-(3-{[1-(4-ETHOXYPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]AMINO}PROPYL)-4-PIPERIDINECARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-{[1-(4-ETHOXYPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]AMINO}PROPYL)-4-PIPERIDINECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Thiophene derivatives: Known for their biological activities and applications in medicinal chemistry.
Indole derivatives: Exhibiting diverse pharmacological properties, including antiviral and anticancer activities.
Uniqueness
1-(3-{[1-(4-ETHOXYPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]AMINO}PROPYL)-4-PIPERIDINECARBOXAMIDE stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
1-[3-[[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]amino]propyl]piperidine-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N4O4/c1-2-29-17-6-4-16(5-7-17)25-19(26)14-18(21(25)28)23-10-3-11-24-12-8-15(9-13-24)20(22)27/h4-7,15,18,23H,2-3,8-14H2,1H3,(H2,22,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPRHIJVZZLXCCU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)NCCCN3CCC(CC3)C(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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